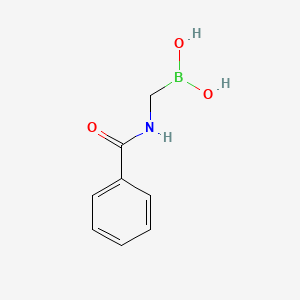

Benzamidomethylboronic acid

Description

Benzamidomethylboronic acid (hypothetical structure based on nomenclature) is a boronic acid derivative featuring a benzamide group (-CONHPh) attached to a methylene bridge (-CH2-) linked to the boronic acid (-B(OH)2) moiety. This structure combines the electrophilic boron center, critical for Suzuki-Miyaura cross-coupling reactions, with the benzamide group, which may enhance biological interactions (e.g., enzyme inhibition) or modify solubility .

Properties

CAS No. |

64577-65-7 |

|---|---|

Molecular Formula |

C8H10BNO3 |

Molecular Weight |

178.98 g/mol |

IUPAC Name |

benzamidomethylboronic acid |

InChI |

InChI=1S/C8H10BNO3/c11-8(10-6-9(12)13)7-4-2-1-3-5-7/h1-5,12-13H,6H2,(H,10,11) |

InChI Key |

WMIKIKOIDGVEQQ-UHFFFAOYSA-N |

SMILES |

B(CNC(=O)C1=CC=CC=C1)(O)O |

Canonical SMILES |

B(CNC(=O)C1=CC=CC=C1)(O)O |

Synonyms |

benzamidomethaneboronic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among boronic acid derivatives influence their reactivity, stability, and applications:

*Hypothetical structure inferred from nomenclature rules .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Substituents : Fluorinated analogs (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) exhibit accelerated reaction rates in Suzuki-Miyaura couplings due to increased electrophilicity of the boron center .

- Steric Effects : Bulky groups like benzylcarbamoyl (CAS 625470-96-4) may reduce coupling efficiency by hindering transmetalation steps .

- Solubility : Methoxymethyl (CAS 279262-11-2) and carbamoyl groups enhance aqueous solubility, facilitating homogeneous reaction conditions .

Stability and Handling

- Hydrolytic Stability : Electron-deficient boronic acids (e.g., fluorinated derivatives) are less prone to hydrolysis than electron-rich analogs .

Key Research Findings

- Synthetic Utility : Methoxymethyl-substituted boronic acids (CAS 279262-11-2) are prioritized in drug synthesis for their balance of reactivity and solubility .

- Biological Screening : Carbamoyl-bearing derivatives (e.g., CAS 373384-14-6) demonstrate >90% inhibition in preliminary kinase assays .

- Industrial Relevance : Halogenated boronic acids are critical in agrochemical research for their stability under harsh conditions .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in boronic acid toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.